
4'-Nitro-4-(toluene-4-sulfonyl)-biphenyl
Overview
Description
4'-Nitro-4-(toluene-4-sulfonyl)-biphenyl is a biphenyl derivative featuring a nitro group (-NO₂) at the 4' position and a toluene-4-sulfonyl (-SO₂C₆H₄CH₃) group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl typically involves multi-step organic reactions. One common method is the nitration of biphenyl followed by sulfonation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process must be carefully controlled to avoid over-nitration or over-sulfonation.
Industrial Production Methods
In an industrial setting, the production of 4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The nitro and sulfonyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4’-Amino-4-(toluene-4-sulfonyl)-biphenyl.
Scientific Research Applications
4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
4'-Nitro-4-biphenylol (CAS: 3916-44-7)
- Structure : Replaces the toluene sulfonyl group with a hydroxyl (-OH) at the 4 position .
- Properties: Molecular weight = 215.2 g/mol; melting point = 207°C; soluble in ethanol, chloroform, and acetone.
- Applications : Intermediate in dyes, pharmaceuticals, and organic synthesis. The hydroxyl group allows for etherification or esterification, whereas the sulfonyl group in the target compound may enable sulfonamide formation or act as a leaving group .
4′-Nitro[1,1′-biphenyl]-4-carboxylic Acid
- Structure : Substitutes the sulfonyl group with a carboxylic acid (-COOH) at the 4 position .
- Synthesis : Prepared via coupling reactions (e.g., with naphthalene sulfonic acid derivatives) under argon .
- Reactivity : The carboxylic acid facilitates amide or ester formation, contrasting with the sulfonyl group’s electrophilic character.
4-Nitrodiphenyl Sulfide
- Structure : Contains a sulfur atom (-S-) instead of a sulfonyl group (-SO₂-) .
- Properties : Less oxidized sulfur center increases susceptibility to oxidation.
- Applications : Likely used in thioether chemistry or as a precursor for sulfones.
4'-Nitro-p-toluenesulfonanilide
- Structure : Features a sulfonamide (-SO₂NH-) linkage to an aniline group instead of a biphenyl core .
Physicochemical Properties and Log P
- Log P (Partition Coefficient): While direct data are unavailable, the nitro and sulfonyl groups in the target compound would reduce hydrophobicity compared to non-polar analogs like alkylbenzenes. For example, biphenyl (log P ~3.5) and 4-chlorobiphenyl (log P ~4.5) are more lipophilic than sulfonated derivatives . The sulfonyl group’s polarity may lower log P to ~1–2, aligning with sulfonic acid analogs (e.g., 4'-Nitro-4-biphenylsulfonic acid) .
Properties
IUPAC Name |
1-methyl-4-[4-(4-nitrophenyl)phenyl]sulfonylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c1-14-2-10-18(11-3-14)25(23,24)19-12-6-16(7-13-19)15-4-8-17(9-5-15)20(21)22/h2-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYQFAWIPILFJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360288 | |
Record name | 1,1'-Biphenyl, 4-[(4-methylphenyl)sulfonyl]-4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76128-00-2 | |
Record name | 1,1'-Biphenyl, 4-[(4-methylphenyl)sulfonyl]-4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.